5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atomIsoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, including inflammation and cancer.
Mechanism of Action
The mechanism of action of 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Cyanopropan-2-yl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as:
- 5-(2-Thiazolyl)isoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole
- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanopropyl group and the carboxylic acid functionality can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(2-cyanopropan-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-8(2,4-9)6-3-5(7(11)12)10-13-6/h3H,1-2H3,(H,11,12) |
InChI Key |
ROKZZWJPDPYFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.